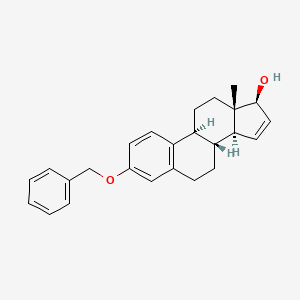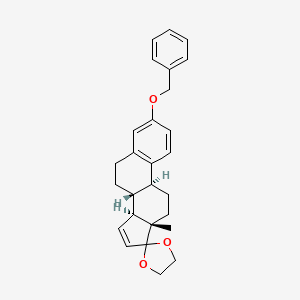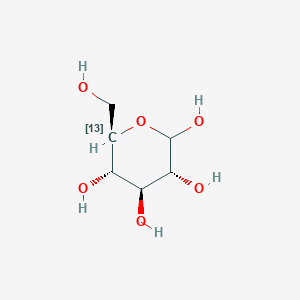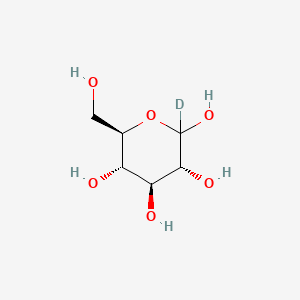![molecular formula C16H14N8O8 B1146327 N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline CAS No. 1179-29-9](/img/structure/B1146327.png)
N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline is an organic compound characterized by its complex structure and multiple functional groups. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
作用机制
Target of Action
Similar compounds, such as schiff bases and hydrazones, have been found to exhibit high physiological activity . They are known to interact with various biological targets due to the presence of an azomethine group (–NHN=C–), which contains two nitrogen atoms of different nature and a C=N double bond .
Mode of Action
The nitrogen atom of the azomethine group in hydrazones, having the lone pair of electrons in its sp2 hybridized orbital, is considered responsible for their chemical and biological activities . These compounds can undergo intramolecular charge transfer during excitation of the molecules .
Biochemical Pathways
Schiff base ligands, which are structurally similar, are known to interact with metal ions and form different types of complexes . These complexes can potentially affect various biochemical pathways.
Result of Action
Similar compounds have been found to exhibit various biological activities, which could potentially result in a range of molecular and cellular effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds .
生化分析
Biochemical Properties
N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline plays a crucial role in biochemical reactions, particularly in the detection and quantification of protein carbonyls. This compound reacts with carbonyl groups in proteins, forming stable hydrazone derivatives that can be detected using spectrophotometric methods . The interaction of this compound with proteins is highly specific, allowing for the precise measurement of oxidative stress markers in biological samples . Additionally, this compound has been shown to interact with various enzymes, including oxidoreductases, which play a role in its biochemical activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modifying protein structures through the formation of hydrazone derivatives. These modifications can alter cell signaling pathways, gene expression, and cellular metabolism . For instance, the presence of this compound in cells has been associated with changes in the expression of genes involved in oxidative stress responses and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with carbonyl groups in proteins. This interaction leads to the formation of hydrazone derivatives, which can inhibit or activate enzymes depending on the specific protein involved . The compound’s ability to modify protein structures also results in changes in gene expression, particularly genes involved in oxidative stress and metabolic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of oxidative stress and metabolic regulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify protein structures without causing significant toxicity . At higher doses, it can induce adverse effects, including oxidative damage and disruption of metabolic processes . These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and protein modification . The compound interacts with enzymes such as oxidoreductases, which facilitate its conversion into hydrazone derivatives . These interactions can affect metabolic flux and the levels of various metabolites, particularly those involved in oxidative stress responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its biochemical activity and cellular effects . The compound’s distribution is also influenced by its chemical properties, including its solubility and stability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various proteins and enzymes . Targeting signals and post-translational modifications can direct the compound to specific cellular compartments, influencing its biochemical activity and effects on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes further condensation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions
N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted anilines, hydrazones, and other derivatives depending on the specific reaction conditions and reagents used .
科学研究应用
N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline has several scientific research applications:
Chemistry: Used as a reagent in the detection of aldehydes and ketones through the formation of hydrazones.
Biology: Employed in biochemical assays to detect carbonyl compounds in proteins and other biomolecules.
Industry: Utilized in the production of dyes, pigments, and explosives due to its reactive nitro groups.
相似化合物的比较
Similar Compounds
2,4-Dinitrophenylhydrazine: A precursor to the compound, used similarly in detecting carbonyl compounds.
Phenylhydrazine: Another hydrazine derivative with applications in organic synthesis and analytical chemistry.
Uniqueness
N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline is unique due to its dual nitro groups, which enhance its reactivity and make it suitable for a broader range of applications compared to simpler hydrazine derivatives .
属性
CAS 编号 |
1179-29-9 |
|---|---|
分子式 |
C16H14N8O8 |
分子量 |
446.33 g/mol |
IUPAC 名称 |
N-[(Z)-[(3E)-3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C16H14N8O8/c1-9(17-19-13-5-3-11(21(25)26)7-15(13)23(29)30)10(2)18-20-14-6-4-12(22(27)28)8-16(14)24(31)32/h3-8,19-20H,1-2H3/b17-9-,18-10+ |
InChI 键 |
XCSLKVHFIVYYTR-BUOZRGFLSA-N |
SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
手性 SMILES |
C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C |
规范 SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
同义词 |
2,3-Bis[2-(2,4-dinitrophenyl)hydrazone] 2,3-Butanedione; Bis[(2,4-dinitrophenyl)hydrazone] 2,3-Butanedion; NSC 409622; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate](/img/structure/B1146244.png)





![D-[4,5,6,6'-2H4]glucose](/img/structure/B1146263.png)


